![molecular formula C12H22FNO3 B15226824 tert-Butyl (2R,4R)-4-fluoro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate](/img/structure/B15226824.png)
tert-Butyl (2R,4R)-4-fluoro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2R,4R)-4-fluoro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a fluorine atom, and a hydroxypropyl side chain attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,4R)-4-fluoro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the pyrrolidine ring, followed by the introduction of the fluorine atom and the hydroxypropyl side chain. The final step involves the esterification of the carboxylate group with tert-butyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,4R)-4-fluoro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl side chain can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl side chain can yield aldehydes or ketones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
tert-Butyl (2R,4R)-4-fluoro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,4R)-4-fluoro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxypropyl side chain play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R,4R)-4-fluoro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
- tert-Butyl (2R,4R)-4-chloro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
- tert-Butyl (2R,4R)-4-bromo-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets. This makes it distinct from its chloro and bromo analogs, which may have different reactivity and biological activity profiles.
Properties
Molecular Formula |
C12H22FNO3 |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-4-fluoro-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22FNO3/c1-12(2,3)17-11(16)14-8-9(13)7-10(14)5-4-6-15/h9-10,15H,4-8H2,1-3H3/t9-,10-/m1/s1 |
InChI Key |
ZFSSZBSNEABTDC-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CCCO)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CCCO)F |
Origin of Product |
United States |
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